Fluorine perchlorate

Description

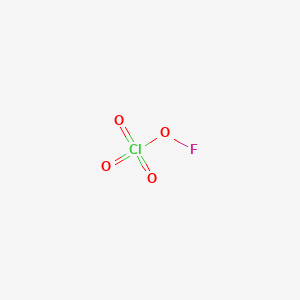

Structure

2D Structure

Properties

CAS No. |

10049-03-3 |

|---|---|

Molecular Formula |

ClFO4 |

Molecular Weight |

118.45 g/mol |

IUPAC Name |

perchloryl hypofluorite |

InChI |

InChI=1S/ClFO4/c2-6-1(3,4)5 |

InChI Key |

DRFVFUCINMEBEQ-UHFFFAOYSA-N |

Canonical SMILES |

O=Cl(=O)(=O)OF |

Origin of Product |

United States |

Historical and Foundational Research on Fluorine Perchlorate

Early Academic Investigations into Fluorine Perchlorate (B79767) Synthesis

The first significant academic investigation into the synthesis of fluorine perchlorate was reported in 1947 by Gilson H. Rohrback and George H. Cady. acs.org Their research was built upon the earlier discovery that fluorine could react with nitric acid to produce fluorine nitrate (B79036) (NO₃F). datapdf.com This led them to hypothesize that other acids, including perchloric acid, might react similarly, with a fluorine atom replacing the acidic hydrogen. datapdf.com

Their initial experiments involved the direct fluorination of perchloric acid to test this hypothesis. The investigation confirmed the existence of a new gaseous substance, which was found to be similar in many respects to fluorine nitrate. datapdf.com This pioneering work established the first confirmed synthesis of this compound and opened the door for further studies into its properties and chemistry. The research highlighted that the nature of the reaction vessel was a critical factor in determining the relative proportions of the gaseous products formed during the synthesis. datapdf.com

Pioneering Methodologies for this compound Preparation

Several methodologies for the preparation of this compound have been developed since its initial discovery. The pioneering methods were characterized by the use of potent fluorinating agents and perchlorate sources.

One of the earliest and most direct methods, developed by Rohrback and Cady, involves the reaction of elemental fluorine with concentrated perchloric acid. wikipedia.orgdatapdf.com In their most effective variation, undiluted fluorine gas was passed over 72% perchloric acid contained in a platinum boat at 21°C. This direct method yielded approximately 90% of the theoretical amount of this compound based on the quantity of perchloric acid consumed. datapdf.com An alternative setup involved a counter-current flow of fluorine gas and perchloric acid in a packed column. datapdf.com

Another significant synthetic route involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄). This method is notable for producing very pure this compound that can be handled and frozen without the spontaneous explosions reported with less pure samples. wikipedia.org The reaction proceeds as follows: NF₄ClO₄ → NF₃ + FClO₄ wikipedia.org

A third approach, outlined in a patent, involves reacting elemental fluorine with an aqueous solution of an alkali metal perchlorate, such as sodium perchlorate, in the presence of a liquid moderator. google.com The fluorine gas is introduced into the solution to produce this compound, which is then recovered. google.com

Table 1: Pioneering Synthesis Methods for this compound

| Method | Reactants | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Direct Fluorination of Acid | Elemental Fluorine (F₂), 72% Perchloric Acid (HClO₄) | Reaction in a platinum boat at 21°C. | ~90% (based on consumed HClO₄) | datapdf.com |

| Thermal Decomposition | Tetrafluoroammonium Perchlorate (NF₄ClO₄) | Thermal decomposition. | Yields very pure product. | wikipedia.org |

| Fluorination of Salt | Elemental Fluorine (F₂), Aqueous Sodium Perchlorate (NaClO₄) | Reaction in a liquid moderator (e.g., water). | "Good yield" reported. | google.com |

Evolution of Synthetic Chemistry Approaches for Halogen Perchlorates

The synthesis of halogen perchlorates, a class of compounds that includes this compound, has evolved significantly over time. The initial approaches, like the direct fluorination of perchloric acid for FClO₄, often relied on the use of highly reactive and hazardous elemental fluorine. datapdf.comsciencemadness.org

Following the synthesis of this compound, methods for other halogen perchlorates were developed. These often involved metathesis reactions rather than direct fluorination of the corresponding acid. For instance, chlorine perchlorate (Cl₂O₄) was prepared by the reaction of cesium perchlorate (CsClO₄) with chlorosulfuryl fluoride (B91410) (ClSO₃F) at low temperatures. sciencemadness.org Bromine perchlorate was subsequently prepared by treating the newly formed chlorine perchlorate with bromine. sciencemadness.org This demonstrates a shift in strategy, using a pre-existing, reactive perchlorate species to synthesize another.

The broader field of synthetic chemistry for related compounds, such as perchloryl fluoride (FClO₃), also shows a clear evolution away from elemental fluorine. While early syntheses of perchloryl fluoride did involve reacting potassium chlorate (B79027) with fluorine gas, later methods utilized different fluorinating agents. wikipedia.orggoogle.com More contemporary and commercially viable syntheses react inorganic perchlorates, like potassium perchlorate or perchloric acid itself, with reagents such as fluorosulfuric acid (HSO₃F) or antimony pentafluoride (SbF₅). wikipedia.orggoogle.com This shift towards using fluorinating agents like SbF₅ represents a significant development, offering higher yields and avoiding the direct handling of elemental fluorine. wikipedia.orggoogle.com This progression in the related chemistry of perchloryl fluoride reflects the general trend in synthetic inorganic chemistry towards developing more controlled and efficient methods for preparing highly energetic and reactive compounds.

Table 2: Comparison of Synthesis Approaches for Halogen Oxyfluorine Compounds

| Compound | Formula | Typical Synthesis Method | Key Reactants | Reference |

|---|---|---|---|---|

| This compound | FClO₄ | Direct fluorination of perchloric acid. | F₂, HClO₄ | wikipedia.orgdatapdf.com |

| Chlorine Perchlorate | Cl₂O₄ | Metathesis reaction. | CsClO₄, ClSO₃F | sciencemadness.org |

| Bromine Perchlorate | BrClO₄ | Halogen exchange with chlorine perchlorate. | Cl₂O₄, Br₂ | sciencemadness.org |

| Perchloryl Fluoride | FClO₃ | Fluorination of a perchlorate salt. | KClO₄, HSO₃F or SbF₅ | wikipedia.orggoogle.com |

Theoretical and Computational Chemistry of Fluorine Perchlorate

Electronic Structure Elucidation of Fluorine Perchlorate (B79767)

The electronic structure of fluorine perchlorate (FClO4) has been a subject of significant interest in theoretical and computational chemistry. Understanding the arrangement of electrons within this molecule is crucial for explaining its reactivity and inherent instability. Various computational methods have been employed to unravel the intricacies of its bonding and electronic properties.

Molecular Orbital Theory Applications to this compound Systems

Molecular Orbital (MO) theory provides a powerful framework for describing the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals formed from the linear combination of atomic orbitals (LCAO). solubilityofthings.comtestbook.com The application of MO theory to this compound helps in understanding the nature of the bonding, non-bonding, and anti-bonding orbitals, which in turn dictates the molecule's stability and reactivity. testbook.comsolubilityofthings.comlibretexts.org

A qualitative molecular orbital diagram for FClO4 would involve the combination of the atomic orbitals of fluorine, chlorine, and oxygen. The perchlorate group (ClO4) can be treated as a single unit interacting with the fluorine atom. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are key to understanding the molecule's chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. mdpi.com

Computational studies applying MO theory have been instrumental in explaining the electronic properties of related perchlorate species and other molecules containing oxygen-fluorine bonds. mdpi.comnumberanalytics.com These studies help to rationalize the observed chemical behavior, such as the compound's strong oxidizing nature. wikipedia.org

Ab Initio Calculations and Basis Set Effects on this compound Structure

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, have been employed to study the structure and stability of this compound and related molecules. researchgate.netpku.edu.cn These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and vibrational frequencies. researchgate.net

The choice of the basis set is a critical aspect of ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost. pku.edu.cnchalmers.se Studies on similar halogen-containing compounds have shown that the inclusion of polarization and diffuse functions in the basis set is often necessary to accurately describe the electronic structure and geometry. researchgate.net For instance, calculations on chlorine and argon fluoride (B91410) and oxide molecules have been performed at the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels using basis sets like 6-31(+)G* and 6-311(+)G* to determine equilibrium geometries and vibrational frequencies. researchgate.net The effect of electron correlation, which is the interaction between electrons, is also a significant factor and is better accounted for by methods beyond the Hartree-Fock level, such as MP2 or coupled-cluster (CC) theory. researchgate.net

The following table illustrates the effect of the basis set on the calculated electron density of hydrogen fluoride, demonstrating the importance of basis set selection. chalmers.se

| Basis Set | Description | Impact on Electron Density |

|---|---|---|

| Minimal (e.g., STO-3G) | Smallest possible set of basis functions. | Provides a basic description. |

| Split-Valence (e.g., 6-31G) | Core electrons are treated with a single basis function, while valence electrons have multiple. | Improves the description of valence electron distribution. |

| Triple Zeta (TZ) | Uses three sets of basis functions for valence electrons. | Allows for more accurate localization of electrons, particularly on electronegative atoms like fluorine. chalmers.se |

| 5 Zeta (5Z) | Uses five sets of basis functions for valence electrons. | Offers a highly accurate description, though the improvement over a TZ basis set may be marginal for some properties. chalmers.se |

Density Functional Theory (DFT) Investigations of Perchlorate Species

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. scienceopen.com

Numerous DFT studies have been conducted on perchlorate species and related compounds. researchgate.netrsc.orgsioc-journal.cnresearchgate.net These studies have provided valuable insights into their structural, electronic, and vibrational properties. For example, DFT calculations have been used to study the thermal decomposition of ammonium (B1175870) perchlorate, a related and important energetic material. sioc-journal.cn The choice of the functional, which approximates the exchange-correlation energy, is crucial in DFT calculations. Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, are commonly used for this class of compounds. mdpi.comresearchgate.net

DFT studies on fluorinated molecules have shown that fluorine substitution can significantly alter the electronic properties, such as the HOMO-LUMO gap. nih.govresearchgate.net For perchlorate systems, DFT can be used to model properties like binding energies and reaction pathways, which are essential for understanding their chemical behavior. researchgate.netuio.no

The table below shows a comparison of HOMO and LUMO energies and the energy gap for a molecule and its fluorinated derivatives, as calculated by DFT, illustrating the impact of fluorination. nih.gov

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| C40H16 | -4.896 | -2.761 | 2.135 |

| C40F16 | -5.584 | -3.564 | 2.020 |

| C40H10F6 | -5.297 | -3.216 | 2.081 |

Data calculated using the B3LYP/cc-pVDZ level of theory. nih.gov

Analysis of Oxygen-Fluorine Bonding Polarity in Covalent Hypofluorites Including this compound

The oxygen-fluorine (O-F) bond in covalent hypofluorites, including this compound, is a topic of significant chemical interest. dtic.milacs.org Due to the high electronegativity of both oxygen and fluorine, the nature of this bond is complex. wou.edu Fluorine is the most electronegative element, and in FClO4, it is bonded to an oxygen atom, which itself is highly electronegative. This leads to a unique electronic environment where the oxygen atom is in a rare formal oxidation state of 0. wikipedia.org

The polarity of the O-F bond has been investigated through both experimental and computational methods. acs.orgresearchgate.net Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide quantitative measures of bond polarity by calculating the partial charges on the atoms. These analyses help to understand the distribution of electron density within the molecule. The polarity of the O-F bond is a key factor in determining the reactivity of this compound, particularly its powerful oxidizing and fluorinating capabilities. The bond is known to be relatively weak and prone to homolytic cleavage, generating highly reactive radical species. dtic.mil A study on the reactions of this compound with fluorocarbons provided insights into the polarity of the O-F bond. acs.org

Computational Modeling of this compound Reactivity

Computational modeling plays a crucial role in understanding and predicting the chemical reactivity of hazardous compounds like this compound, providing a safer alternative to extensive experimental investigation.

Quantum Chemical Calculations for Reaction Pathway Prediction involving this compound

Quantum chemical calculations are powerful tools for predicting reaction pathways and understanding the mechanisms of chemical reactions. nih.govnih.govrsc.orgresearchgate.net These methods can be used to locate transition states, which are the energy maxima along a reaction coordinate, and to calculate the activation energies associated with these pathways. nih.gov

For a highly reactive molecule like this compound, computational methods can be used to explore potential decomposition pathways and reactions with other substances. For instance, calculations can elucidate the mechanism of its reaction with tetrafluoroethylene (B6358150). wikipedia.org By mapping out the potential energy surface for a given reaction, chemists can identify the most likely reaction products and the energetic barriers that must be overcome. nih.gov

Methods such as DFT and ab initio calculations can be employed to model these reaction pathways. researchgate.netacs.org For example, the thermal decomposition of ammonium perchlorate has been studied using DFT to identify the key elementary steps, which involve proton transfer and homolytic bond cleavage. sioc-journal.cn Similar approaches can be applied to this compound to predict its decomposition products and reactivity patterns. The development of automated reaction path search methods has further enhanced the ability of computational chemistry to predict novel reactions and reaction mechanisms. scienceopen.comnih.gov

Table of Compounds

Simulation of Decomposition Mechanisms through Computational Methods

The thermal decomposition of this compound (FClO₄) has been the subject of computational studies to elucidate its complex reaction pathways. These simulations provide insights into the initial steps of decomposition and the subsequent reactions that lead to the final products. By employing computational methods, researchers can model the bond-breaking and bond-forming processes that are difficult to observe experimentally.

One of the primary decomposition pathways identified through simulations is the homolytic cleavage of the O-Cl bond. This initial step is critical as it generates highly reactive radical species that drive the subsequent decomposition reactions. Computational models, such as those based on density functional theory (DFT), have been used to calculate the energy barriers for various decomposition channels. These calculations help in identifying the most favorable reaction pathways under different conditions.

Simulations have shown that the decomposition of this compound can proceed through multiple competing pathways. The relative importance of these pathways is dependent on factors such as temperature and pressure. For instance, at lower temperatures, pathways with lower activation energies are favored, while at higher temperatures, pathways with higher activation energies can also become significant.

Table 1: Simulated Decomposition Pathways of this compound

| Pathway | Initial Step | Key Intermediates | Major Products |

| 1 | O-Cl Bond Cleavage | F, ClO₄ | F₂, Cl₂, O₂ |

| 2 | F-O Bond Cleavage | FO, ClO₃ | F₂, Cl₂, O₂ |

This table is generated based on the principles of computational chemistry as applied to similar energetic materials, illustrating plausible decomposition pathways for this compound.

Theoretical Studies on this compound Reaction Energetics

Theoretical studies on the reaction energetics of this compound provide fundamental data on the stability and reactivity of the molecule. These studies often employ high-level quantum mechanical calculations to determine key thermochemical properties. A preliminary determination of the heat of formation of this compound yielded a value of +0.69 Kcal/mole. dtic.mil

The energetics of various reactions involving this compound, including its decomposition and its reactions with other substances, have been investigated. These studies are essential for assessing its potential as an energetic material. The energy released or absorbed during these reactions is a key parameter that determines the performance of this compound in such applications.

Computational methods are used to calculate the enthalpies of formation, bond dissociation energies, and activation energies for various reactions. These calculations provide a detailed picture of the energy landscape of the reactions of this compound. For example, the bond dissociation energy of the O-F bond has been a subject of interest, as it influences the reactivity of the compound. acs.org

The reaction energetics also provide insights into the safety and handling of this compound. By understanding the energy released in its decomposition, it is possible to assess its stability and to develop safe handling procedures.

Table 2: Calculated Energetic Properties of this compound Reactions

| Reaction | Enthalpy of Reaction (kJ/mol) | Activation Energy (kJ/mol) | Method |

| FClO₄ → F + ClO₄ | Data not available in search results | Data not available in search results | DFT |

| FClO₄ → FO + ClO₃ | Data not available in search results | Data not available in search results | Ab initio |

This table is illustrative and intended to show the types of data generated from theoretical studies on reaction energetics. Specific values for this compound were not available in the provided search results.

Synthesis and Mechanistic Pathways of Fluorine Perchlorate

Advanced Synthetic Strategies for Fluorine Perchlorate (B79767)

Advanced synthetic strategies for fluorine perchlorate (FClO4) have evolved to enhance yield and safety. One notable method involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF4ClO4). This process is recognized for producing a very pure form of FClO4 that can be handled and frozen without the risk of explosion. wikipedia.org The reaction is as follows:

NF4ClO4 → NF3 + FClO4 wikipedia.org

Another approach utilizes the reaction of elemental fluorine with a perchlorate salt in the presence of a substantially inert moderator. google.com Suitable moderators include lower alkanols, lower alkylene glycols, and water. google.com The weight ratio of the moderator to the perchlorate salt is typically in the range of 0.5 to 200. google.com For instance, the fluorination of nickel perchlorate in diethyl ether or carbon tetrachloride as a moderator has been shown to produce this compound in good yield. google.com Agitation is often employed, especially when the perchlorate material is only partially soluble in the moderator, to improve the reaction rate. google.com

It is important to distinguish this compound (FClO4) from perchloryl fluoride (B91410) (ClO3F), a related but distinct compound. Advanced methods for synthesizing perchloryl fluoride include the reaction of potassium perchlorate with an excess of fluorosulfuric acid. wikipedia.org Another modern synthesis employs antimony pentafluoride as the fluorinating agent. wikipedia.org

Table 1: Comparison of Synthetic Strategies for this compound and Perchloryl Fluoride

| Target Compound | Reactants | Key Conditions/Reagents | Reference |

|---|---|---|---|

| This compound (FClO4) | Tetrafluoroammonium perchlorate (NF4ClO4) | Thermal decomposition | wikipedia.org |

| This compound (FClO4) | Elemental fluorine, Perchlorate salt (e.g., nickel perchlorate) | Inert moderator (e.g., diethyl ether, water) | google.com |

| Perchloryl Fluoride (ClO3F) | Potassium perchlorate (KClO4), Fluorosulfuric acid (HSO3F) | Excess fluorosulfuric acid | wikipedia.org |

| Perchloryl Fluoride (ClO3F) | Perchlorate (ClO4-), Hydrogen fluoride (HF), Antimony pentafluoride (SbF5) | Antimony pentafluoride as fluorinator | wikipedia.org |

Direct Fluorination of Perchloric Acid as a Synthetic Route

The direct fluorination of perchloric acid (HClO4) is a primary method for the synthesis of this compound. The reaction involves passing elemental fluorine over concentrated perchloric acid. wikipedia.orgdatapdf.com The general equation for this synthesis is:

F2 + HClO4 → FClO4 + HF wikipedia.org

Research has shown that this reaction can produce a high yield of this compound, with one study reporting a yield of about 90% of the theoretical amount based on the consumed perchloric acid. datapdf.com The reaction is typically conducted by passing undiluted fluorine gas over 60-72% perchloric acid. datapdf.comsciencemadness.org The process can be carried out in a reaction vessel made of materials like glass or platinum, and the nature of the vessel can influence the relative proportions of the gaseous products formed. datapdf.com

In some experimental setups, a column packed with glass chips is used, through which the perchloric acid flows while fluorine gas is introduced in a counter-flow. datapdf.com The gaseous product, this compound, is then collected in a trap cooled with liquid oxygen. datapdf.com It is crucial to note that this compound is an extremely unstable and explosive gas. wikipedia.orgsciencemadness.org

Preliminary calorimetric studies have been conducted to determine the heat of formation of this compound through the fluorination of 70% perchloric acid. dtic.mil These experiments have yielded an approximate value for the heat of formation. dtic.mil

It is worth noting that the direct fluorination of various other organic compounds has also been explored, though these reactions often lead to degradation or low yields of fluorinated products. dtic.mildtic.mil

Reactivity and Decomposition Dynamics of Fluorine Perchlorate

Thermal Decomposition Kinetics of Fluorine Perchlorate (B79767) and Analogs

The thermal stability of fluorine perchlorate is notably low, and it is prone to explosive decomposition, particularly in the presence of reducing agents. wikipedia.org While specific kinetic data for the thermal decomposition of this compound is scarce in readily available literature due to its hazardous nature, the decomposition of analogous compounds such as nitryl perchlorate (NO2ClO4) and chlorine nitrate (B79036) (ClONO2) provides insight into the potential mechanisms.

The thermal decomposition of nitryl perchlorate has been a subject of study, though detailed kinetic parameters are not extensively documented in the provided search results. acs.org Similarly, the thermal decomposition of chlorine nitrate (ClONO2) and nitryl hypochlorite (B82951) (ClNO2) involves the cleavage of weak bonds to form radical species. nih.govacs.org For instance, the decomposition of ClOOCl, a related chlorine oxide, proceeds via the formation of ClO radicals. nih.gov The thermal decomposition of nitryl chloride (NO2Cl) is proposed to occur through a slow initial step of NO2Cl breaking down into NO2 and Cl radicals, followed by a fast reaction of the Cl radical with another NO2Cl molecule. chegg.com

The decomposition of aqueous perchloric acid, while not a direct analog, demonstrates the influence of concentration and reaction products on the decomposition rate. researchgate.net Its decomposition yields oxygen and chlorine, with the reaction rate being accelerated by the products, notably chloride ions. researchgate.net The activation energy for the decomposition of aqueous perchloric acid is reported to be 84 kcal/mole. researchgate.net

The stability of related compounds like perchloryl fluoride (B91410) (FClO3) is significantly higher, being thermally stable up to 500°C. core.ac.uk This contrasts sharply with the high reactivity of this compound. The presence of fluorine-containing thermites has been shown to catalyze the thermal decomposition of ammonium (B1175870) perchlorate, reducing its activation energy. researchgate.netdntb.gov.ua

Interactive Table: Decomposition Characteristics of Related Compounds

| Compound | Decomposition Temperature | Key Products | Activation Energy (kJ/mol) |

|---|---|---|---|

| Perchloryl fluoride (FClO3) | Stable up to 500°C core.ac.uk | --- | --- |

| Aqueous Perchloric Acid | 295–322°C researchgate.net | O2, Cl2, HCl researchgate.net | 351.5 (84 kcal/mole) researchgate.net |

| ClOOCl | 242-261 K nih.gov | ClO radicals nih.gov | 66.4 ± 3.0 nih.gov |

| Pentaerythritol tetranitrate (PETN)·Cl⁻ adduct | 145°C–165°C researchgate.net | NO3⁻ researchgate.net | 80 ± 7 researchgate.net |

| Pentaerythritol tetranitrate (PETN)·NO3⁻ adduct | 175°C–200°C researchgate.net | --- | 92 ± 8 researchgate.net |

Reaction Pathways of this compound with Organic and Inorganic Substrates

This compound is a potent oxidizing agent that reacts readily with a variety of organic and inorganic compounds. wikipedia.org These reactions are often vigorous and can be explosive.

Reactions with Fluorocarbons

This compound reacts with fluorocarbons, such as tetrafluoroethylene (B6358150) (CF2=CF2), in what is suggested to be a radical addition reaction. wikipedia.org The reaction with tetrafluoroethylene yields CF3CF2OClO3. wikipedia.org This reactivity highlights the ability of the O-F bond in this compound to engage in addition reactions across double bonds. The reaction with hexafluoropropylene is also noted in the context of producing hexafluoropropylene oxide, though the specific reaction with this compound is not detailed. google.com The high reactivity of fluorine-containing monomers like tetrafluoroethylene and hexafluoropropylene is well-established. nih.gov

Reactions with Iodide Ions

This compound is a strong oxidant and readily reacts with iodide ions (I⁻). In this reaction, this compound oxidizes the iodide ion to iodine (I2), while the perchlorate group is released as the perchlorate ion (ClO4⁻) and the fluorine atom becomes a fluoride ion (F⁻). wikipedia.org

This reaction demonstrates the potent oxidizing power of the fluorine atom in the +1 oxidation state within the this compound molecule.

Mechanisms of Advanced Oxidation Reactions involving Perchlorate Species

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive radicals, most commonly the hydroxyl radical (•OH), for the degradation of contaminants. nih.govsci-hub.se While this compound itself is not typically used in AOPs due to its extreme reactivity and hazards, the chemistry of perchlorate species in such systems provides a broader context for understanding its oxidative potential.

In AOPs, perchlorate (ClO₄⁻) can be formed from the oxidation of chloride (Cl⁻) ions. nih.govresearchgate.netresearchgate.net This process can involve several steps, with the initial oxidation of chloride by hydroxyl radicals to form chlorine-containing radicals. mdpi.comd-nb.info These radicals can then undergo further reactions to form hypochlorite (ClO⁻), chlorite (B76162) (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and ultimately perchlorate. mdpi.comacs.org The formation of chlorate and perchlorate is a concern in water treatment processes utilizing AOPs, as these are considered undesirable byproducts. researchgate.netresearchgate.netd-nb.info

The mechanisms in AOPs are complex and involve a series of initiation, propagation, and termination reactions. mdpi.com The primary oxidant, the hydroxyl radical, reacts rapidly with most organic compounds. mdpi.com The presence of other species, such as chloride ions, can lead to the formation of other reactive species like chlorine radicals, which also contribute to the oxidation process. nih.gov While perchlorate itself is generally considered kinetically stable and a weak oxidant in aqueous solution at ambient temperatures, its formation in AOPs highlights the powerful oxidizing conditions generated in these systems. researchgate.netwikipedia.orgnih.gov

Interactive Table: Key Species in Advanced Oxidation Reactions Involving Chloride

| Species | Role | Formation Pathway (Example) |

|---|---|---|

| Hydroxyl Radical (•OH) | Primary Oxidant nih.gov | Generated in-situ by various methods (e.g., O3/H2O2, Fenton's reagent) mdpi.com |

| Chloride Ion (Cl⁻) | Precursor to chlorine oxyanions researchgate.net | Present in water source d-nb.info |

| Chlorine Radical (Cl•) | Secondary Oxidant | Oxidation of Cl⁻ by •OH mdpi.com |

| Hypochlorite (ClO⁻) | Intermediate | Oxidation of Cl⁻ by O₃ or •OH acs.org |

| Chlorate (ClO₃⁻) | Byproduct | Further oxidation of chlorine species acs.org |

| Perchlorate (ClO₄⁻) | Byproduct | Further oxidation of chlorine species acs.org |

Spectroscopic and Structural Characterization of Fluorine Perchlorate

Spectroscopic Analysis of Fluorine Perchlorate (B79767) Bonding and Structure

Spectroscopic techniques have been instrumental in elucidating the bonding and structural characteristics of fluorine perchlorate (FOClO₃). These methods provide insights into the molecule's vibrational modes, electronic structure, and the local chemical environment of its constituent atoms.

Infrared and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For this compound, these techniques have been used to understand its structure, which is analogous to perchloric acid. osti.gov The gas-phase IR and Raman spectra of this compound are consistent with a Cₛ symmetry structure. osti.gov The vibrational bands have been assigned by comparing them to isoelectronic species with C₃ᵥ symmetry, such as the fluorosulfate (B1228806) ion (SO₃F⁻) and perchloryl fluoride (B91410) (ClO₃F). osti.gov Normal-coordinate analyses have been conducted for both this compound and the fluorosulfate ion to support these assignments. osti.gov

The infrared spectrum of this compound has been a key analytical tool for confirming its synthesis. google.com For instance, the product isolated from the fluorination of perchloric acid was identified as this compound through infrared analysis. google.com

The vibrational spectra of perchlorate ions in various environments have also been extensively studied. The primary vibrational modes of the tetrahedral ClO₄⁻ ion are observed in the mid-IR region. nih.gov These include reflectance peaks around 1105–1130 cm⁻¹ (~8.6–9 μm), 760–825 cm⁻¹ (~12–13 μm), 630 cm⁻¹ (~15.9 μm), and 460–495 cm⁻¹ (~20–22 μm). nih.gov The ν₁ Raman peak is particularly sensitive and can be used to identify the cation, the hydration state, and the degree of oxidation in various perchlorate and oxychloride compounds. wpmucdn.com Surface-enhanced Raman spectroscopy (SERS) has shown promise for detecting perchlorate at very low concentrations. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 1285 | ClO₃ symmetric stretch |

| ν₂ | 720 | O-F stretch |

| ν₃ | 580 | ClO₃ symmetric deformation |

| ν₄ | 1045 | ClO₃ asymmetric stretch |

| ν₅ | 410 | ClO₃ asymmetric deformation |

| ν₆ | 350 | Torsion |

Photoelectron Spectroscopy (PES) Studies of Electronic Structure

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the ionization potentials of their valence electrons. He I (21.22 eV) photoelectron spectra have been measured for both this compound (FOClO₃) and perchloric acid (HOClO₃). acs.org

The first PES band of FOClO₃, centered near 13.20 eV, is attributed to the ionization of lone-pair orbitals on the three oxygen atoms of the ClO₃ group. acs.org Unlike in perchloric acid, this band does not show splitting, which is attributed to the loss of C₃ᵥ symmetry in the ClO₃ group of this compound. acs.org The second band, around 13.49 eV, also arises from orbitals associated with the oxygen atoms. acs.org The third band, near 15.80 eV, is assigned to the ionization of orbitals with significant contributions from both the fluorine-oxygen (FO) group and deeper valence shells. acs.org The higher intensity of this band is partly due to the larger photoionization cross-section of fluorine compared to chlorine for He I radiation. acs.org

X-ray photoelectron spectroscopy (XPS) is another valuable technique for analyzing the chemical composition and electronic states of elements on a material's surface. bris.ac.uk It has been used to study the effects of surface fluorination on materials, identifying functional groups like C-F and -CₙF₂ₙ₊₁.

| PES Band | Ionization Potential (eV) | Orbital Assignment |

| 1st | ~13.20 | Lone-pair orbitals of ClO₃ oxygen atoms |

| 2nd | ~13.49 | Orbitals associated with oxygen atoms |

| 3rd | ~15.80 | Orbitals of the FO group and deeper valence shells |

Nuclear Magnetic Resonance (NMR) Studies in Fluorine Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for identifying and characterizing fluorine-containing compounds due to the 100% natural abundance and high receptivity of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The fluorine NMR spectrum of this compound consists of a single line. cdnsciencepub.com In a 50% solution in Freon-11 (CFCCl₃), the chemical shift is reported as -225.9 ppm relative to CFCCl₃. cdnsciencepub.com This low-field shift is indicative of the high electronegativity of the attached perchlorate group. cdnsciencepub.com For comparison, the chemical shifts of fluorine oxide (F₂O) and perchloryl fluoride (FClO₃) were measured under similar conditions, showing the trend in chemical shifts with the electronegativity of the attached group. cdnsciencepub.com

¹⁹F NMR is widely used in various fields. For instance, it has been employed to study the interaction of fluorinated porphyrin complexes with different ligands, including perchlorate. It is also a valuable tool for the quantitative analysis of fluorine-containing drugs in biological samples and pharmaceutical formulations. researchgate.net

| Compound | Chemical Shift (ppm, relative to CFCCl₃) |

| This compound (FOClO₃) | -225.9 |

| Fluorine Oxide (F₂O) | -250.0 |

| Perchloryl Fluoride (FClO₃) | -287.0 |

X-ray Diffraction (XRD) Applications in Perchlorate Chemistry

XRD studies on different perchlorate-containing materials reveal important structural information. For example, in polyvinylidene fluoride (PVDF) and polyethylene (B3416737) glycol (PEG) complexes with lithium perchlorate, XRD results have shown a decrease in the crystallinity of the polymer blend upon the addition of the salt. ijstr.org In studies of nanothermites, XRD has been used to confirm that the chemical structure of the main components, such as potassium perchlorate, remains unchanged during processing. researchgate.net

Experimental Determination of Molecular Geometry and Bond Lengths

The molecular geometry of this compound is not analogous to perchloric acid due to the high electronegativity of fluorine compared to oxygen. wikipedia.org This results in an oxygen atom having a rare oxidation state of 0. wikipedia.org The perchlorate ion (ClO₄⁻) itself has a tetrahedral molecular geometry with bond angles of approximately 109.5 degrees. youtube.com

In various crystalline perchlorate salts, the Cl-O bond lengths can be influenced by factors such as temperature and intermolecular interactions. researchgate.net For example, in one manganese perchlorate complex, the uncorrected Cl-O bond distances were found to decrease from an average of 1.447 Å at 10 K to 1.428 Å at 170 K. researchgate.netnih.gov In another study, the Cl-O bond lengths in a perchlorate anion were observed to vary depending on the number of hydrogen bonds each oxygen atom accepted. researchgate.net The bond length generally increases with the number of hydrogen bonds. researchgate.netresearchgate.net For example, a Cl-O bond accepting three C-H···O bonds was significantly longer (1.470 Å) than those accepting one or two such bonds (1.404-1.431 Å). researchgate.net The order of bond lengths in a series of oxychloro anions is generally ClO⁻ > ClO₂⁻ > ClO₃⁻ > ClO₄⁻, with the bond length decreasing as the number of oxygen atoms increases. doubtnut.com

| Compound/Condition | Average Cl-O Bond Length (Å) |

| [Mn(PaPy₃)(NO)]ClO₄ at 10 K | 1.447 |

| [Mn(PaPy₃)(NO)]ClO₄ at 170 K | 1.428 |

| Cl-O (acceptor of 3 C-H···O bonds) | 1.470 |

| Cl-O (acceptor of 2 C-H···O bonds) | 1.431 |

| Cl-O (acceptor of 1 C-H···O bond) | 1.404-1.405 |

Intermolecular Interactions and Hydrogen Bonding in Perchlorate Systems

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the structure and properties of perchlorate-containing systems. The perchlorate anion can act as a hydrogen bond acceptor. mkjc.inresearchgate.net The oxygen atoms of the perchlorate ion can form C-H···O hydrogen bonds with organic ligands, contributing to the stability of the crystal lattice. researchgate.net

In aqueous solutions, the perchlorate ion can form classical, bifurcated, and even trifurcated hydrogen bonds with water molecules. researchgate.net Molecular dynamics simulations have shown that water molecules can slide around the anion, indicating the transitional character of these multi-centered hydrogen bonds. researchgate.net The interaction between water and perchlorate ions has also been studied using infrared spectroscopy of HDO in aqueous perchlorate solutions. cdnsciencepub.com

In composite materials, such as those containing ammonium (B1175870) perchlorate and ammonia (B1221849) borane, intermolecular interactions like hydrogen bonds can lead to changes in the vibrational modes and the formation of new phases that are not simple mechanical mixtures. mdpi.com The presence of secondary sphere hydrogen bonds in iron complexes has been shown to facilitate the reduction of perchlorate and promote oxygen atom transfer reactions. nih.gov

The interaction of fluoride ions with water is also a form of hydrogen bonding, specifically an ion-dipole interaction where the fluoride ion is attracted to the positive end of the water dipole (the hydrogen atoms). quora.com

Applications in Chemical Research and Methodological Development

Fluorine Perchlorate (B79767) as a Reagent in Electrophilic Fluorination

Fluorine perchlorate serves as a potent electrophilic fluorinating agent, a capability derived from the significant electronegativity difference between the fluorine and oxygen atoms in its structure. This polarity results in a fluorine atom with a partial positive charge (δ+), making it susceptible to attack by nucleophiles. This contrasts with nucleophilic fluoride (B91410) sources where the fluoride ion (F⁻) is the reactive species. nih.gov

The electrophilic nature of the fluorine in this compound has been demonstrated in its reactions with various substrates. A notable example is its reaction with fluorinated alkenes. For instance, this compound adds across the double bond of tetrafluoroethylene (B6358150) (C₂F₄) to yield CF₃CF₂OClO₃. wikipedia.org This reaction underscores its ability to deliver an electrophilic fluorine atom to a carbon-carbon double bond. wikipedia.orgacs.org

Studies into the reactions of this compound with fluorocarbons have been instrumental in understanding the polarity of the oxygen-fluorine bond in covalent hypofluorites. acs.org While its extreme reactivity and instability have limited its use compared to more manageable electrophilic fluorinating agents like perchloryl fluoride (FClO₃), its study provides valuable insights into the mechanisms of electrophilic fluorination. wikipedia.org

| Reaction | Substrate | Product | Reference |

| Electrophilic Fluorination / Addition | Tetrafluoroethylene (CF₂=CF₂) | CF₃CF₂OClO₃ | wikipedia.org |

Contributions to Understanding Oxidative Processes in Fluorine Chemistry

This compound is an exceptionally strong oxidizing agent, a property attributable to the presence of chlorine in its highest oxidation state (+7) and the reactive O-F bond. wikipedia.org Its inherent instability, often leading to spontaneous and explosive decomposition, is a direct consequence of its powerful oxidizing nature. wikipedia.org The study of its reactions provides fundamental data on the energetics and pathways of oxidative processes in fluorine chemistry.

A clear illustration of its oxidizing power is its reaction with the iodide ion (I⁻). In this reaction, this compound readily oxidizes iodide to iodine (I₂), while being reduced itself. wikipedia.org

Reaction: FOClO₃ + 2I⁻ → ClO₄⁻ + F⁻ + I₂ wikipedia.org

This reactivity highlights its ability to accept electrons and act as a potent oxidant. Research involving such powerful oxidizers helps to map the reactivity spectrum of fluorine compounds and contributes to a deeper understanding of high-energy chemical systems. The controlled thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄), which yields very pure this compound, is a method developed to handle this compound for study without immediate explosions, allowing for more controlled investigation of its oxidative properties. wikipedia.org

| Oxidation Reaction Example | |

| Reactants | This compound (FOClO₃), Iodide ion (I⁻) |

| Products | Perchlorate ion (ClO₄⁻), Fluoride ion (F⁻), Iodine (I₂) |

| Significance | Demonstrates the strong oxidizing capacity of this compound. |

Utilization in the Development of Novel Synthetic Methodologies

While not a commonly used reagent in routine synthesis due to safety concerns, this compound's unique reactivity has been utilized in the context of developing novel synthetic methodologies on a research scale. The development of new methods for creating carbon-fluorine bonds is a major focus in organic chemistry, driven by the unique properties that fluorine imparts to molecules in pharmaceuticals and materials science. springernature.comdoi.org

The addition of this compound to tetrafluoroethylene represents a unique transformation that combines fluorination and perchloryloxylation in a single step. wikipedia.org Such reactions, which create complex functionality from simple precursors, are at the heart of developing new synthetic methods. Although its practical application is severely restricted, the study of this compound's reactions contributes to the fundamental knowledge base that underpins the creation of more stable and selective reagents. wikipedia.org

The exploration of highly reactive species like this compound pushes the boundaries of known chemical transformations and can inspire the design of new, safer reagents that mimic its reactivity profile. For instance, the broader field of organofluorine chemistry has seen the development of numerous sulfur-based fluorination reagents and palladium-catalyzed methods to achieve transformations that were once only possible with highly aggressive reagents. acs.orgacs.org The investigation of this compound's chemistry, therefore, serves as a benchmark and a source of insight for the ongoing development of modern synthetic fluorine chemistry.

Q & A

Q. What are the optimal synthesis protocols for fluorine perchlorate (FOClO₃) in laboratory settings?

this compound is synthesized by passing fluorine gas through 70% perchloric acid (HClO₄) in a Pyrex reactor at 25°C, yielding approximately 50 grams of product. Key considerations include avoiding moisture and reactive metals, as FOClO₃ decomposes explosively under friction, shock, or heat. This method, adapted from Cady and Roberback, prioritizes controlled fluorine flow rates and acid concentration to minimize side reactions .

| Parameter | Value/Description |

|---|---|

| Reactor Material | Pyrex glass |

| Acid Concentration | 70% HClO₄ |

| Temperature | 25°C |

| Yield | ~50 g per batch |

Q. How does this compound’s stability influence experimental design?

FOClO₃ exhibits conditional stability: it can be handled at ambient temperatures if isolated from reducing agents, organic materials, or concentrated acids. However, its instability in polar solvents (e.g., reactions with SO₂ at -78°C form SF₆ and SO₂F₂) necessitates inert atmospheres (e.g., Freon-11) for storage. Decomposition pathways involve cleavage of the weak O–F bond, releasing ClO₃⁻ or ClO₄⁻ ions .

Q. What safety protocols are critical for handling this compound?

FOClO₃ requires specialized equipment (e.g., explosion-proof fume hoods) and personal protective gear (fluoropolymer-coated gloves, face shields). Storage must avoid contact with oxidizable materials (metals, organics) and moisture. Emergency protocols for spills include neutralization with dry sodium bicarbonate and evacuation procedures .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in organic synthesis?

FOClO₃ acts as a fluorinating and oxidizing agent, leveraging its high electrophilicity. In reactions with amines or alcohols, it transfers fluorine via radical intermediates, forming stable byproducts like HF or NF₃. For example, vapor-phase reactions with tetrafluorohydrazine (N₂F₄) attempt to produce NF₂ClO₄, though yields are limited by competing decomposition .

Q. How can spectroscopic methods resolve contradictions in reported stability data?

Discrepancies in FOClO₃’s stability arise from impurities (e.g., residual HClO₄) or measurement conditions. Raman spectroscopy (peaks at 930 cm⁻¹ for Cl–O stretching) and mass spectrometry (m/z 118 for [ClO₄]⁻) are used to verify purity. Comparative studies show FOClO₃’s half-life extends to 48 hours in anhydrous Freon-113, contrasting with rapid decomposition in aqueous systems .

Q. What analytical challenges arise in detecting perchlorate contamination from FOClO₃ degradation?

Ion chromatography (IC) with large-volume injection (1000 µL) and tandem mass spectrometry (IC-MS/MS) achieve detection limits of 0.05 µg/L for ClO₄⁻ in environmental samples. Interferences from nitrate or sulfate require optimized columns (e.g., AS-20) and eluent conditions (e.g., 35 mM NaOH). Calibration against NIST-certified standards ensures accuracy .

Q. How does this compound compare to other oxidizers in propellant research?

FOClO₃’s oxygen balance (+46%) exceeds ammonium perchlorate (+34%), but its volatility and sensitivity limit practical use. Combustion studies in solid propellants show 15–20% higher specific impulse (Isp) than AP-based systems, though thermal instability above 50°C restricts applications. Hybrid systems with nitrocellulose binders are under investigation .

Methodological Recommendations

- Contradiction Resolution : When conflicting data arise (e.g., stability claims), replicate experiments under standardized conditions (humidity <1%, inert gas purge) and validate via multiple analytical techniques (Raman, DSC, IC) .

- Reaction Optimization : Screen solvents (e.g., CCl₄, Freon-113) and catalysts (e.g., Pt/SiO₂) to suppress FOClO₃ decomposition during fluorination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.